molecular formula C8H4F5NO B1580779 O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime CAS No. 86356-73-2

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Cat. No. B1580779
CAS RN: 86356-73-2
M. Wt: 225.11 g/mol
InChI Key: SRTQFRQWTUMMTC-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound, as well as any important steps or conditions required for the synthesis.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic composition, bond types and lengths, and any notable structural features.



Chemical Reactions Analysis

This involves detailing the types of chemical reactions the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

  • Water Analysis

    • Field : Environmental Chemistry
    • Application : It’s used for the determination of formaldehyde, acetaldehyde, n-heptanal, n-decanal, and glyoxal, aldehydes commonly found as byproducts in drinking and other water after a prior ozonation step .
    • Method : The study involved synthesis and characterization of the pure PFBOA-oxime derivatives and their subsequent use in validation studies in various types of chemically defined waters .
  • Liquid Chromatography

    • Field : Analytical Chemistry
    • Application : It’s used for the development of a liquid chromatographic (LC) method with ultraviolet detection (UVD) for O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) O-oximes of common aldehydes and ketones .
    • Method : Ten new O-oximes were synthesized with the new optimized method, and their purities were demonstrated by GC/electron-capture detection (ECD), GC/mass spectrometry (MS), ultraviolet spectroscopy, infrared spectroscopy, and proton and 13 C-nuclear magnetic resonance spectroscopy .
    • Results : A new C 18 reverse-phase LC method with UVD at 200 nm and acetonitrile–water in both the isocratic and gradient-elution modes was then developed to sensitively resolve a mixture of 13 pure PFBHA O-oximes .
  • Steroid Analysis

    • Field : Biochemistry
    • Application : It’s used in the preparation of oximes of steroids having keto group .
    • Method : The specific methods of application or experimental procedures are not detailed in the sources .
    • Results : The specific results or outcomes obtained are not detailed in the sources .
  • Determination of Various Compounds

    • Field : Analytical Chemistry
    • Application : It’s used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin and a variety of aldehydes, ketones and acids .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Detection of Carbonyl-Containing Compounds

    • Field : Analytical Chemistry
    • Application : It’s used for the detection of carbonyl-containing compounds by GC, GC-MS, and other methods .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Derivatization of Metabolites

    • Field : Biochemistry
    • Application : It’s used for derivatization of metabolites with carbonyl groups followed by analysis via GC-MS .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • GC Derivatization

    • Field : Analytical Chemistry
    • Application : It’s used for the derivatization of metabolites with carbonyl groups followed by analysis via GC-MS . It has also been used in aldehyde derivatization followed by aldehydic hydrolysis using GC/MS .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Detection of Oxygenated Organics

    • Field : Environmental Chemistry
    • Application : The employment of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization along with bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N, N-( tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) derivatization is a popular method for measurement of oxygenated organics in environmental and biological samples .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and effects.


Please consult with a qualified professional or refer to relevant scientific literature for specific information on “O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime”.


properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQFRQWTUMMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345191
Record name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

CAS RN

86356-73-2
Record name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde O-pentafluorophenylmethyl-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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